1-Allyl-3-(2,6-xylyl)urea
Description
Properties
IUPAC Name |
1-(2,6-dimethylphenyl)-3-prop-2-enylurea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O/c1-4-8-13-12(15)14-11-9(2)6-5-7-10(11)3/h4-7H,1,8H2,2-3H3,(H2,13,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDGYILNNOAYKLL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC(=O)NCC=C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key structural analogs and their distinguishing features are summarized below:
Table 1: Comparison of 1-Allyl-3-(2,6-xylyl)urea with Related Ureas
Structural and Functional Differences
- The 2,6-xylyl group confers steric hindrance and lipophilicity, shared across analogs .
- Toxicity Profile: The chloro-substituted analog in exhibits acute toxicity (LD50: 62–90 mg/kg in rodents), likely due to the diethylaminoethyl and chloro groups enhancing membrane permeability and metabolic instability. No toxicity data is available for this compound.
Preparation Methods
Schotten-Baumann Reaction Adaptation
The Schotten-Baumann method, widely used for thiourea synthesis, was adapted for urea formation by replacing allylthiourea with allylurea. In this protocol:
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Reagents : Allylurea (0.0172 mol), 2,6-dimethylbenzoyl chloride (0.0143 mol), triethylamine (0.028 mol), tetrahydrofuran (THF).
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Procedure : Allylurea and triethylamine were dissolved in THF under nitrogen. 2,6-Dimethylbenzoyl chloride was added dropwise at 0°C, followed by reflux for 4–6 hours.
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Workup : The mixture was washed with saturated Na₂CO₃, filtered, and recrystallized in methanol.
Outcomes :
-
Characterization :
Limitations : Low yield due to urea’s reduced nucleophilicity compared to thiourea, necessitating prolonged reflux.
Isocyanate-Amine Coupling
This method leverages the reaction between 2,6-dimethylphenyl isocyanate and allylamine:
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Reagents : 2,6-Dimethylphenyl isocyanate (0.02 mol), allylamine (0.022 mol), dry dichloromethane (DCM).
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Procedure : Allylamine was added dropwise to a DCM solution of 2,6-dimethylphenyl isocyanate at 0°C. The reaction was stirred for 12 hours at room temperature.
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Workup : The solvent was evaporated, and the residue was purified via silica gel chromatography (hexane:ethyl acetate = 3:1).
Outcomes :
-
Yield : 52.4%.
-
Characterization :
Advantages : High atom economy and minimal byproducts. Requires strict anhydrous conditions to prevent isocyanate hydrolysis.
Carbodiimide-Mediated Synthesis
Carbodiimides like N,N’-dicyclohexylcarbodiimide (DCC) facilitate urea formation between amines and carboxylic acids:
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Reagents : Allylamine (0.02 mol), 2,6-dimethylbenzoic acid (0.02 mol), DCC (0.022 mol), dimethylformamide (DMF).
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Procedure : DCC was added to a DMF solution of 2,6-dimethylbenzoic acid and stirred for 1 hour. Allylamine was introduced, and the mixture was stirred for 24 hours.
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Workup : Precipitated dicyclohexylurea was filtered, and the filtrate was concentrated and recrystallized.
Outcomes :
Advantages : High yield and purity. DMF enhances solubility of intermediates.
Hofmann Rearrangement
The Hofmann rearrangement converts 2,6-dimethylbenzamide to the corresponding isocyanate, which reacts with allylamine:
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Reagents : 2,6-Dimethylbenzamide (0.015 mol), NaOCl (0.03 mol), allylamine (0.018 mol).
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Procedure : NaOCl was added to 2,6-dimethylbenzamide in aqueous NaOH at 0°C. After 30 minutes, allylamine was added, and the mixture was stirred for 6 hours.
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Workup : The product was extracted with ethyl acetate and dried over MgSO₄.
Outcomes :
Limitations : Moderate yield due to competing hydrolysis reactions.
Comparative Analysis of Methods
| Method | Yield (%) | Reaction Time (h) | Key Advantages | Key Limitations |
|---|---|---|---|---|
| Schotten-Baumann | 25.3 | 6 | Simple setup | Low yield, prolonged reflux |
| Isocyanate-Amine Coupling | 52.4 | 12 | High atom economy | Requires anhydrous conditions |
| Carbodiimide-Mediated | 68.7 | 24 | High purity, scalability | Costly reagents, byproduct removal |
| Hofmann Rearrangement | 34.8 | 6 | Avoids pre-made isocyanates | Competing hydrolysis, moderate yield |
Spectral Characterization and Validation
Q & A
Basic: What are the optimal synthetic routes for 1-Allyl-3-(2,6-xylyl)urea, and how do solvent choices impact reaction efficiency?
Methodological Answer:
The synthesis typically involves reacting amines with isocyanates or azides. Two validated methods include:
- Method A (Toluene-based): Reacting amine derivatives (e.g., 4-nitroaniline) with azides in anhydrous toluene under reflux for 1 hour, followed by crystallization from an EtOH–AcOH mixture. This method favors high yields (≈75–85%) but requires strict anhydrous conditions .
- Method B (CHCl₃-based): Using pyrazolooxazinone intermediates in chloroform under reflux for 2 hours. This approach improves solubility of aromatic intermediates, though it may result in lower yields (≈60–70%) due to side reactions .
Solvent polarity and boiling point significantly influence reaction kinetics and purity. Toluene’s high boiling point (110°C) facilitates longer reflux times for complete conversion, while CHCl₃’s lower polarity reduces undesired byproducts in sterically hindered systems.
Advanced: How can researchers resolve contradictions in reported toxicity profiles of this compound derivatives?
Methodological Answer:
Discrepancies in toxicity data (e.g., LD₅₀ values) often arise from variations in:
- Test models: Intraperitoneal (ipr) vs. subcutaneous (scu) administration in rodents (e.g., ipr-rat LD₅₀: 62 mg/kg vs. scu-mus LD₅₀: 90 mg/kg) .
- Structural modifications: Substitutions on the urea backbone (e.g., nitro vs. methoxy groups) alter metabolic pathways and toxicity thresholds .
To reconcile contradictions:
Standardize assay protocols: Use identical administration routes (e.g., oral vs. intraperitoneal) across studies.
Control substituent effects: Compare toxicity within structurally homologous series (e.g., 1-(4-nitrophenyl) vs. 1-(4-chlorophenyl) analogs) .
Analyze decomposition products: Thermal degradation releases toxic Cl⁻ and NOₓ, which may skew in vivo results .
Basic: What spectroscopic techniques are most effective for characterizing this compound?
Methodological Answer:
- ¹H/¹³C NMR: Confirm allyl (–CH₂CHCH₂) and xylyl (2,6-dimethylphenyl) substituents. Key signals include:
- Allyl protons: δ 5.1–5.3 ppm (vinyl CH₂), δ 5.8–6.0 ppm (CH).
- Xylyl methyl groups: δ 2.2–2.4 ppm (singlet) .
- FT-IR: Urea carbonyl (C=O) stretch at 1640–1680 cm⁻¹; absence of isocyanate peaks (~2250 cm⁻¹) confirms complete reaction .
- HPLC-MS: Quantify purity and detect byproducts (e.g., unreacted isocyanates) using reverse-phase C18 columns with ESI+ ionization .
Advanced: How do electronic effects of substituents influence the biological activity of this compound analogs?
Methodological Answer:
Electronic modulation via substituents on the phenyl ring alters binding affinity to biological targets:
- Nitro (–NO₂): Strong electron-withdrawing groups enhance reactivity and antimicrobial activity (MIC: 8 µg/mL against S. aureus) by stabilizing charge-transfer interactions with bacterial enzymes .
- Methoxy (–OCH₃): Electron-donating groups improve solubility and membrane permeability, crucial for anticancer activity (e.g., IC₅₀: 12 µM in HeLa cells) .
- Chloro (–Cl): Moderate electron withdrawal increases electrophilicity, favoring covalent adduct formation with thiol groups in metabolic enzymes .
SAR Strategy:
Synthesize analogs with graded Hammett σ values (e.g., –NO₂ > –Cl > –CH₃).
Correlate substituent σ values with bioactivity using linear regression models.
Basic: What safety precautions are critical when handling this compound in laboratory settings?
Methodological Answer:
- PPE: Use nitrile gloves, lab coats, and fume hoods to avoid dermal/ocular exposure.
- Decomposition risks: Avoid heating above 150°C to prevent NOₓ and Cl⁻ emissions .
- Spill management: Neutralize with 10% sodium bicarbonate and adsorb with vermiculite .
- Storage: Keep in amber vials under argon at –20°C to prevent hydrolysis .
Advanced: How can computational methods predict the binding modes of this compound to microbial targets?
Methodological Answer:
- Molecular docking (AutoDock/Vina): Screen against S. aureus penicillin-binding protein 2a (PBP2a). The urea carbonyl forms hydrogen bonds with Ser403 and Lys406, while the xylyl group occupies a hydrophobic pocket .
- MD simulations (GROMACS): Assess binding stability over 100 ns trajectories. Root-mean-square deviation (RMSD) <2 Å indicates stable complexes .
- QSAR modeling: Use descriptors like logP and polar surface area to predict MIC values for novel analogs .
Basic: What are the key differences between this compound and its thiourea analogs in reactivity?
Methodological Answer:
- Nucleophilicity: Thioureas (C=S) are stronger nucleophiles, enabling faster alkylation reactions (e.g., with methyl iodide) compared to ureas (C=O) .
- Hydrogen bonding: Thioureas form weaker H-bonds (ΔG ≈ –2 kcal/mol) than ureas (ΔG ≈ –5 kcal/mol), affecting enzyme inhibition profiles .
- Synthetic routes: Thioureas require thioisocyanates or Lawesson’s reagent, whereas ureas use isocyanates .
Advanced: What strategies mitigate batch-to-batch variability in this compound synthesis?
Methodological Answer:
- Process analytical technology (PAT): Monitor reactions in real-time via inline FT-IR to track isocyanate consumption .
- Design of Experiments (DoE): Optimize parameters (temperature, solvent ratio) using central composite design. For example, CHCl₃/toluene mixtures (1:1 v/v) reduce variability in sterically hindered systems .
- Crystallization control: Use seeded cooling crystallization with EtOH–AcOH to ensure consistent polymorph formation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
